1-(1,3-Oxazol-4-yl)propan-1-amine;hydrochloride

Beschreibung

Structure and Properties

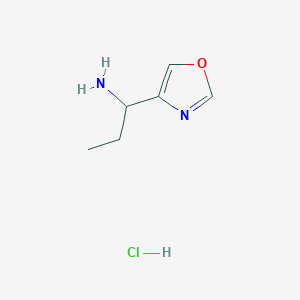

1-(1,3-Oxazol-4-yl)propan-1-amine hydrochloride (C₆H₁₁ClN₂O) is a heterocyclic amine hydrochloride salt featuring a 1,3-oxazole ring linked to a propane backbone via a methylene group. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, contributes to its electronic and steric properties. The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical applications .

Characterization typically involves NMR, LCMS, and elemental analysis. For example, a structurally similar triazole-containing compound (2-(1H-1,2,4-Triazol-1-yl)propan-1-amine hydrochloride) shows a molecular ion peak at m/z 254.0 ([M+H]⁺) in LCMS , while 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is noted for high purity and stability under controlled storage conditions .

Eigenschaften

IUPAC Name |

1-(1,3-oxazol-4-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c1-2-5(7)6-3-9-4-8-6;/h3-5H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERBOMIVMPPJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=COC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base to form the oxazole ring . The resulting oxazole can then be reacted with propylamine under appropriate conditions to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure hydrochloride salt.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,3-Oxazol-4-yl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The oxazole ring can be reduced under specific conditions to form saturated heterocycles.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of saturated heterocycles.

Substitution: Formation of substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Drug Development : The oxazole ring in 1-(1,3-Oxazol-4-yl)propan-1-amine;hydrochloride is known for its role in the development of pharmaceuticals. Compounds with oxazole moieties have been reported to exhibit various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

- Targeting Specific Diseases : Research indicates that derivatives of oxazole compounds may be effective against diseases such as cancer and bacterial infections. For instance, the anticancer properties have been attributed to their ability to inhibit specific enzymes involved in tumor growth .

- Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood regulation and cognitive functions .

Biological Research

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit certain enzymes, which could lead to therapeutic applications in conditions related to enzyme dysfunctions. For example, it has shown potential as an inhibitor of carbonic anhydrases, which are implicated in various physiological processes and diseases .

- Antimicrobial Activity : There is evidence suggesting that this compound exhibits antimicrobial properties against a range of pathogens. This makes it a candidate for further development as an antimicrobial agent .

Industrial Applications

- Chemical Synthesis : The compound can serve as a building block in organic synthesis, particularly in the preparation of more complex molecules used in various industrial applications .

- Corrosion Inhibition : Recent studies have explored the use of oxazole derivatives as corrosion inhibitors for metals in acidic environments. The eco-friendly nature and effectiveness at low concentrations make these compounds attractive alternatives to traditional inhibitors .

Case Study 1: Anticancer Activity

A study assessed the anticancer effects of various oxazole derivatives, including this compound. Results indicated significant inhibition of cancer cell proliferation in vitro, suggesting potential for development into therapeutic agents targeting specific cancer types .

Case Study 2: Enzyme Interaction

Research conducted on the interaction of this compound with carbonic anhydrases revealed that it selectively inhibited certain isoforms at nanomolar concentrations. This specificity highlights its potential use in drug formulations aimed at treating conditions like glaucoma or metabolic disorders linked to carbonic anhydrase activity .

Wirkmechanismus

The mechanism of action of 1-(1,3-oxazol-4-yl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-(1,3-Oxazol-4-yl)propan-1-amine hydrochloride with structurally related propan-1-amine hydrochlorides, emphasizing differences in heterocyclic substituents, physicochemical properties, and applications:

Key Findings:

Electronic Effects :

- The 1,3-oxazole ring in the target compound confers moderate electron-withdrawing effects compared to the electron-rich 1,2,4-triazole (e.g., in ). This influences reactivity in substitution reactions and binding affinity in drug-target interactions .

- 1,2,4-Oxadiazole-thiophene hybrids (e.g., ) exhibit red-shifted UV-Vis absorption due to extended conjugation, a feature absent in simpler oxazole derivatives.

Solubility and Stability :

- Hydrochloride salts universally improve aqueous solubility. However, bulkier substituents (e.g., piperidine in ) reduce solubility compared to the target compound’s compact structure.

- Chlorinated phenyl derivatives (e.g., ) show enhanced stability under oxidative conditions, whereas oxazole-containing compounds may degrade under strong acids/bases due to ring-opening reactions .

Pharmacological Relevance :

- 1,3-Oxazole derivatives are prevalent in antimicrobial and anti-inflammatory agents, leveraging their balanced lipophilicity and hydrogen-bonding capacity .

- Triazole analogs (e.g., ) dominate antifungal research due to their ability to inhibit cytochrome P450 enzymes.

- Chiral propan-1-amine hydrochlorides (e.g., ) are critical in asymmetric synthesis for CNS-active drugs, highlighting the importance of stereochemistry.

Synthetic Challenges: Oxazole rings are typically synthesized via cyclodehydration of β-keto amides, whereas triazoles require copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Purification of hydrochloride salts often involves recrystallization from ethanol/water mixtures, as noted for similar amines .

Biologische Aktivität

1-(1,3-Oxazol-4-yl)propan-1-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with related compounds.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of the amine group enhances its reactivity and potential for biological interactions.

The biological activity of this compound involves several mechanisms:

- Enzyme Interaction : The oxazole moiety can bind to enzymes, potentially inhibiting their activity. This interaction is crucial for its proposed therapeutic effects.

- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways that are pivotal in various physiological processes.

- Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules, enhancing the compound's binding affinity and specificity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific IC50 values have been reported in various cancer cell lines, demonstrating promising activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Varies by target |

| 3-(1,2-Oxazol-4-yl)propan-1-amine hydrobromide | Structure | Antimicrobial | 20 |

| 2-Aminobenzoxazole Derivatives | Structure | Anticancer | 15 |

Note : The IC50 values represent the concentration required to inhibit a biological process by half and vary across different studies and target cells.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The compound was tested using the broth microdilution method, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Investigation into Anticancer Effects

In another study focusing on cancer cell lines (e.g., breast and colon cancer), treatment with varying concentrations of the compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1,3-Oxazol-4-yl)propan-1-amine hydrochloride, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves sequential steps such as oxazole ring formation, propan-1-amine functionalization, and hydrochloride salt preparation. Cyclopropyl group introduction (if applicable) can be achieved via cyclopropanation reactions using diazo compounds or transition-metal catalysis . To optimize efficiency, employ continuous flow reactors for precise control of reaction parameters (e.g., temperature, pH) and automated systems to minimize side products . Purification via recrystallization in ethanol/water mixtures enhances yield and purity.

Q. Which analytical techniques are critical for characterizing the structural and chemical properties of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the oxazole ring structure and amine proton environment .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and chloride ion presence .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

- FT-IR to identify functional groups (e.g., C=N stretch in oxazole at ~1650 cm⁻¹) .

Q. How does the hydrochloride salt form influence solubility and formulation in aqueous-based assays?

- Methodology : The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro studies (e.g., enzyme assays). For solubility testing, prepare stock solutions in deionized water or PBS (pH 7.4) and measure concentration via UV-Vis at λmax ≈ 260 nm (oxazole absorbance) . Adjust pH cautiously to avoid freebase precipitation .

Q. What stability considerations are essential for long-term storage of this compound?

- Methodology : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., oxazole ring hydrolysis). Avoid exposure to strong oxidizers or moisture .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the oxazole ring in cross-coupling or functionalization reactions?

- Methodology : The oxazole’s electron-deficient aromatic system facilitates electrophilic substitutions at the 2- and 5-positions. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water (3:1). Monitor regioselectivity via LC-MS and DFT calculations to predict reactive sites . Competitor intermediates (e.g., oxazoline) may form under reducing conditions, requiring careful reaction monitoring .

Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?

- Methodology : Discrepancies often arise from differences in cell permeability (hydrochloride vs. freebase), assay pH, or off-target interactions. Perform parallel assays with both salt and freebase forms, and validate target engagement using SPR (surface plasmon resonance) or thermal shift assays. Cross-reference with structural analogs (e.g., pyridine or thiazole derivatives) to isolate pharmacophore contributions .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) involving the oxazole moiety?

- Methodology : Synthesize derivatives with substituents at the oxazole 4-position (e.g., methyl, halogens) and evaluate their binding affinity via ITC (isothermal titration calorimetry) or enzymatic inhibition assays. Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets (e.g., kinase ATP pockets). Correlate logP values (measured via shake-flask method) with cellular uptake efficiency .

Q. How should researchers address impurities or byproducts generated during large-scale synthesis?

- Methodology : Identify impurities via LC-MS/MS and NMR. Common byproducts include hydrolyzed oxazole derivatives or dimerization products. Optimize quenching steps (e.g., rapid cooling post-reaction) and implement preparative HPLC with C18 columns for purification. Validate purity using charged aerosol detection (CAD) for non-UV-active impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.